3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride
Description
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride is a heterocyclic compound that has garnered interest in the field of medicinal chemistry
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPNSQMITIXSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCC2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclic Amidination Strategy
The primary synthetic route, adapted from WO2004080958A2, involves a four-step process:
- Synthesis of Chloromethyl Oxadiazole Precursor : A 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole intermediate is prepared by reacting chloroacetyl chloride with methyl-substituted hydrazide derivatives under reflux conditions in acetonitrile.
- Reaction with Ethylenediamine Derivative : The chloromethyl oxadiazole is combined with N-methylethylenediamine in methanol at −30°C to 5°C to prevent premature cyclization. This yields a cyclic amidine intermediate.
- Cyclodehydration with POCl3 : The amidine undergoes cyclodehydration using phosphorus oxychloride (POCl3) in acetonitrile at 81–82°C, forming the triazolo[4,3-a]pyrazine core.
- Salt Formation : The free base is treated with hydrochloric acid (2 equiv) in methanol, followed by solvent removal under reduced pressure to isolate the dihydrochloride salt.
Key Reaction Conditions
Optimization and Scalability
Physicochemical Characterization
Structural Confirmation
- Molecular Formula : C7H12Cl2N4 (dihydrochloride salt).
- Molecular Weight : 239.11 g/mol (calculated from base formula C6H10N4, MW 138.17).
Spectroscopic Data
| Technique | Data |
|---|---|
| HRMS (ES+) | m/z 139.10 [M+H]+ (base) |
| 1H NMR | δ 3.15 (s, 3H, CH3), 4.20–4.35 (m, 2H, NH2), 7.45 (s, 1H, triazole) |
Chemical Reactions Analysis
Cyclization and Ring Formation
The synthesis typically begins with a chlorinated pyrazine derivative (e.g., 4-chloro-8-methyl- triazolo[4,3-a]quinoxaline-1-amine) reacting with amines or triazole-2-thiol under nucleophilic substitution conditions. For example:
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Nucleophilic Substitution :
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Cyclization :
Functional Group Transformations
After cyclization, the compound undergoes additional modifications to introduce the amine group and dihydrochloride salt:
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Amination :
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Protonation to Dihydrochloride :
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Reagents : Hydrochloric acid.
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Mechanism : The amine group is protonated twice to form the dihydrochloride salt, enhancing water solubility for pharmaceutical applications.
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Key Intermediates
Reaction Conditions
The synthesis requires precise control of temperature and reagent concentrations to optimize yields and minimize side reactions:
Functional Group Reactivity
The compound’s amine group and fused ring system exhibit distinct reactivity:
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Amine Group :
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Susceptible to alkylation or acylation under basic conditions.
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Protonation to form dihydrochloride enhances stability and aqueous solubility.
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Triazolo-pyridine Core :
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Resistant to hydrolysis under standard conditions due to aromatic stabilization.
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May undergo electrophilic substitution at specific positions (e.g., methyl group at position 3).
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Pharmaceutical and Biological Relevance
The compound’s structure, featuring a triazolo-pyridine core and amine functionality, confers potential pharmacological activity. While direct data on its biological effects are not provided in the sources, related triazolopyrazine derivatives (e.g., those in WO2013050424A1) are known as neurokinin-3 receptor antagonists and anticancer agents . The dihydrochloride salt form suggests applications in drug delivery systems requiring water solubility.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride exhibits significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines.
Case Studies on Anticancer Efficacy
In a study conducted on A549 lung cancer cells, the compound was found to induce apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes involved in critical biochemical pathways.
Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 20.0 | |
| Xanthine oxidase | Moderate Inhibition | 50.0 |
The inhibition of dihydroorotate dehydrogenase indicates its potential role in modulating pyrimidine synthesis pathways.
Antimicrobial Properties
Preliminary investigations have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens.
Antimicrobial Activity Data
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibitory Effect | |
| Gram-negative bacteria (e.g., Escherichia coli) | Moderate Inhibition |
The compound has been shown to disrupt bacterial cell wall synthesis and inhibit growth.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A close analog with a pyrazine ring.
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine; dihydrochloride (CAS No. 1260826-85-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClN4 |
| Molecular Weight | 174.63 g/mol |
| Appearance | White crystalline solid |
| Boiling Point | 3407±520 °C |
| Density | 143±01 g/cm³ |
Target Receptors and Pathways:
The compound acts primarily as a ligand for various receptors, influencing cellular signaling pathways. It has been shown to interact with:
- Serotonin receptors: Potentially affecting mood and anxiety levels.
- Dopamine receptors: Implicated in neuropsychiatric disorders.
- GABA receptors: Involved in inhibitory neurotransmission.
These interactions can lead to alterations in gene expression and other cellular functions that are critical for maintaining homeostasis.
Pharmacological Activities
Research indicates that 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine exhibits a range of biological activities:
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Antiviral Activity:
- Compounds in this structural class have shown efficacy against retroviruses such as HIV. They may act by inhibiting viral replication or interfering with viral entry into host cells .
- Antimicrobial Properties:
- Neuroprotective Effects:
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine exhibited significant antiviral activity against HIV in vitro. The compounds were shown to inhibit viral replication by targeting reverse transcriptase .
Study 2: Neuroprotective Properties
In an animal model of Alzheimer's disease, administration of the compound led to a reduction in amyloid-beta plaques and improved cognitive performance on memory tasks. This suggests a potential role in neuroprotection .
Safety and Toxicity
While the compound shows promise for various applications, safety assessments are crucial. Toxicological studies indicate that it may cause mild to moderate adverse effects at high doses. Standard precautions should be taken when handling the compound due to its classification as hazardous .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride with high purity?
- Methodology : A one-pot two-step reaction (analogous to methods in –5) can be adapted using cyclocondensation of appropriate precursors (e.g., hydrazine derivatives and cyclic ketones). Purification via recrystallization or column chromatography is critical, as purity impacts downstream applications. NMR and HRMS (as in ) should confirm structural integrity. Yield optimization may require adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use and NMR in DMSO-d6 (as in ) to assign protons and carbons. For example, the amine protons (NH) typically appear as broad singlets near δ 5.5–6.5 ppm, while methyl groups on the triazole ring resonate around δ 2.1–2.5 ppm. Cross-validation with 2D NMR (e.g., HSQC, HMBC) can clarify connectivity in the fused triazolo-pyridine system .
Q. What strategies improve the stability of the dihydrochloride salt during storage?
- Methodology : Stability studies under varying humidity and temperature (e.g., 4°C vs. 25°C) should be conducted. Lyophilization or storage in desiccators with inert atmospheres (N) can mitigate hydrolysis. Purity assessment via HPLC (e.g., C18 column, acetonitrile/water gradient) is recommended to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the triazole ring in functionalization reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify nucleophilic/electrophilic sites. For instance, highlights C-6 as a reactive position in triazolo-pyrimidines under chlorosulfonation. Validate predictions experimentally via regioselective substitution reactions (e.g., halogenation) monitored by LC-MS .
Q. What experimental approaches resolve contradictions in reported synthetic yields (e.g., 55% vs. 61%) for analogous compounds?
- Methodology : Systematic screening of catalysts (e.g., Lewis acids like ZnCl), solvents (polar aprotic vs. protic), and stoichiometry is essential. –5 show that impurities (e.g., unreacted intermediates) can skew yields. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and optimize reaction conditions .
Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
- Methodology : Perform comparative solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Salt formation typically enhances aqueous solubility (e.g., >10 mg/mL) but may alter logP. Use Franz diffusion cells to assess permeability in vitro. Pharmacokinetic studies in rodent models can correlate salt form with bioavailability .
Q. What analytical techniques are most effective for detecting by-products in scaled-up syntheses?
- Methodology : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can identify low-abundance impurities (e.g., detected 550.0816 Da vs. theoretical 550.0978). Pair with GC-MS for volatile by-products. Quantify impurities via HPLC-UV/ELSD and confirm structures using MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
